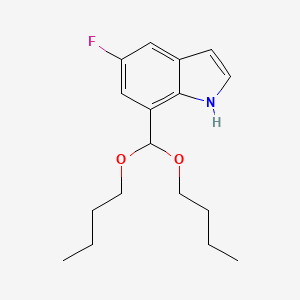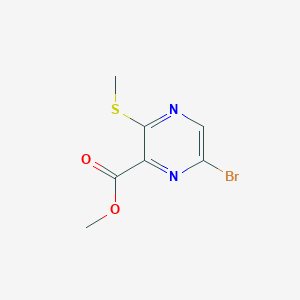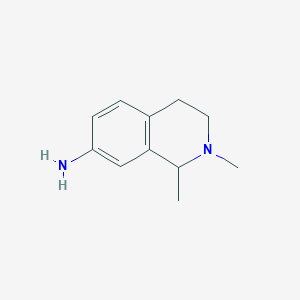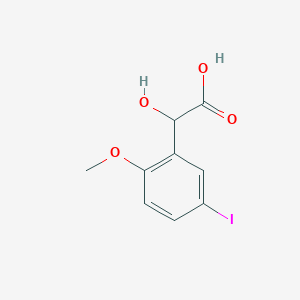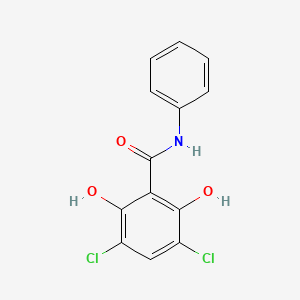![molecular formula C12H11N5O B13881300 5-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13881300.png)
5-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a triazole ring fused to a pyrazine ring, with a methoxyphenyl group attached to the triazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in good-to-excellent yields . Another method involves the use of aromatic nucleophilic substitution reactions, where a triazole derivative reacts with different amines and triazole-2-thiol .
Industrial Production Methods
Industrial production of this compound may involve scaling up the microwave-mediated synthesis method due to its efficiency and eco-friendliness. The reaction conditions, such as temperature and reaction time, can be optimized to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives.
Applications De Recherche Scientifique
5-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, with studies indicating its ability to inhibit c-Met kinase, a target in cancer therapy.
Antibacterial Activity: It has demonstrated antibacterial activity against strains like Staphylococcus aureus and Escherichia coli.
Material Science: The compound can be used in the development of materials with specific properties, such as fluorescent probes and polymers for solar cells.
Mécanisme D'action
The mechanism of action of 5-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit c-Met kinase, which plays a crucial role in cell proliferation and survival . The compound may also interact with other enzymes and receptors, contributing to its diverse biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazole ring structure but are fused with a pyridine ring instead of a pyrazine ring.
Triazolo[4,3-a]pyrazine Derivatives: These derivatives have shown similar antibacterial activities and are structurally related to 5-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine.
Propriétés
Formule moléculaire |
C12H11N5O |
|---|---|
Poids moléculaire |
241.25 g/mol |
Nom IUPAC |
5-(3-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine |
InChI |
InChI=1S/C12H11N5O/c1-18-9-4-2-3-8(5-9)10-6-14-7-11-15-12(13)16-17(10)11/h2-7H,1H3,(H2,13,16) |
Clé InChI |
QPHRIZQUEVQGRD-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C2=CN=CC3=NC(=NN23)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-6-(1-phenylpyrrolidin-3-yl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13881221.png)


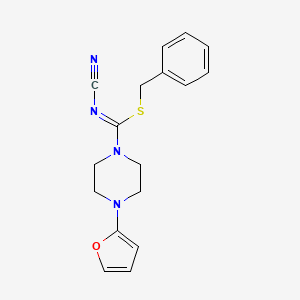

![Diethyl 2-[(4-ethylanilino)methylidene]propanedioate](/img/structure/B13881258.png)

![tert-butyl N-[2-[(2-bromoacetyl)-cyclopentylamino]ethyl]carbamate](/img/structure/B13881271.png)
